5,6-difluoro-1,2,3,4-tetrahydroquinoline
Description
Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Scaffold in Heterocyclic Chemistry
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a foundational heterocyclic motif in organic and medicinal chemistry. gfcollege.innih.gov As a nitrogen-containing heterocyclic compound, it is a core structure in a multitude of natural products and synthetic pharmaceuticals. nih.govnih.gov The prevalence of the THQ scaffold stems from its association with a wide array of biological activities. gfcollege.inmdpi.com Consequently, it is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.
Research has demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline exhibit a broad spectrum of pharmacological properties. gfcollege.in These activities are highly dependent on the type and position of functional groups substituted on the THQ core. gfcollege.in The versatility of this scaffold has made it a continuous focus for chemists developing new synthetic methodologies and for pharmacologists in search of novel therapeutic agents. gfcollege.innih.gov Domino reactions, in particular, have emerged as a highly effective strategy for generating THQs with complex and previously inaccessible substitution patterns. nih.govmdpi.com
The significance of the THQ core is underscored by its presence in various bioactive molecules, as detailed in the table below.
Table 1: Examples of Bioactive Tetrahydroquinoline Derivatives
| Compound Name | Reported Biological Activity |
|---|---|
| Nicainoprol | Antiarrhythmic nih.govmdpi.com |
| Oxamniquine | Schistosomicide (anthelmintic) nih.govmdpi.comwikipedia.org |
| Virantmycin | Antiviral and antifungal nih.govmdpi.com |
The ongoing exploration of THQ-containing natural products and the development of novel synthetic routes continue to highlight the importance of this scaffold in the search for new bioactive compounds. nih.govorganic-chemistry.org
The Role of Fluorine Substitution in Aromatic and Heterocyclic Systems
The introduction of fluorine atoms into aromatic and heterocyclic compounds is a widely used strategy in medicinal chemistry to modulate molecular properties. nih.gov Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govcapes.gov.br
Fluorine's high electronegativity also plays a crucial role in chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. While fluoride (B91410) is typically a poor leaving group in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. stackexchange.com The powerful inductive effect of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy and accelerating the reaction. stackexchange.comacs.org This increased reactivity makes fluorinated heterocycles valuable intermediates for late-stage functionalization, allowing for the introduction of a diverse array of substituents under mild conditions. acs.org
The substitution of fluorine can also alter the electronic environment of the aromatic system. Each fluorine atom added to a benzene (B151609) ring contributes a new π-orbital that is lower in energy than the original aromatic orbitals, which can lead to increased ring stability. acs.org This effect contributes to the high thermal and chemical resistance of many fluorinated aromatic compounds. acs.org
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Introduction | Rationale |
|---|---|---|
| Metabolic Stability | Often increased | Blocks oxidative metabolism (e.g., at para-position). nih.gov |
| Reactivity in SNAr | Increased | Stabilizes the intermediate Meisenheimer complex via induction. stackexchange.com |
| Binding Affinity | Can be enhanced | Alters electrostatic interactions and conformation. |
| Lipophilicity | Increased | Can improve membrane permeability. nih.gov |
Overview of Research Trajectories for 5,6-Difluoro-1,2,3,4-tetrahydroquinoline and Related Structures
While specific research literature on this compound is not extensively detailed in public databases, research trajectories can be inferred from studies on closely related fluorinated heterocyclic systems and established synthetic strategies for the tetrahydroquinoline core. The primary research interest in a molecule like this compound lies in its potential as a building block for new chemical entities in medicinal and materials science.
The synthesis of fluorinated tetrahydroquinolines is a key area of investigation. General methods for synthesizing the THQ scaffold include the hydrogenation of the corresponding quinoline (B57606), as well as various domino, tandem, or cascade reactions designed for high efficiency and atom economy. nih.govmdpi.comwikipedia.org For instance, metal-catalyzed processes, such as gold-catalyzed hydroamination followed by asymmetric transfer hydrogenation, have been developed for producing chiral tetrahydroquinolines. organic-chemistry.org
Research on related structures provides insight into potential synthetic routes and applications. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been described, serving as a key intermediate that can undergo fluorine-amine exchange or further reduction and alkylation to create novel building blocks for potential central nervous system drug candidates. mdpi.com The reactivity of the fluorine atom in such heterocyclic systems makes it a handle for further diversification. acs.orgmdpi.com Similarly, the existence of compounds like 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline (B1589220) in chemical databases suggests that synthetic pathways to these difluorinated systems are established, likely for screening in drug discovery programs. nih.gov
Future research on this compound would likely focus on:
Novel Synthetic Routes: Developing efficient and stereoselective methods for its synthesis, potentially leveraging modern catalytic systems.
Chemical Derivatization: Using the difluorotetrahydroquinoline scaffold as a core structure for creating libraries of new compounds by modifying the nitrogen atom or other positions on the ring.
Biological Evaluation: Screening the compound and its derivatives for various biological activities, drawing on the known pharmacological potential of the broader tetrahydroquinoline class. gfcollege.inmdpi.com
Materials Science: Investigating its use in the development of functional materials, where the presence of fluorine can impart desirable properties like thermal stability and altered electronics. acs.org
Structure
3D Structure
Properties
CAS No. |
1785623-11-1 |
|---|---|
Molecular Formula |
C9H9F2N |
Molecular Weight |
169.17 g/mol |
IUPAC Name |
5,6-difluoro-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C9H9F2N/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4,12H,1-2,5H2 |
InChI Key |
IAFQILMWIPBNSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2F)F)NC1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6 Difluoro 1,2,3,4 Tetrahydroquinoline and Analogues
Strategies for Regioselective Fluorination within the Tetrahydroquinoline Core
The precise introduction of fluorine atoms onto the tetrahydroquinoline framework is a key challenge. Two main strategies are employed: post-cyclization fluorination of a pre-formed tetrahydroquinoline ring and the use of pre-fluorinated building blocks in the cyclization step.
Post-Cyclization Fluorination Approaches (e.g., Deoxyfluorination)
One approach to introduce fluorine is the deoxyfluorination of a corresponding hydroxylated tetrahydroquinoline. This method involves the replacement of a hydroxyl group with a fluorine atom. Modern deoxyfluorination reagents offer a range of options for this transformation, each with its own advantages in terms of safety, selectivity, and substrate scope. brynmawr.edu
Deoxyfluorination can be a powerful tool for late-stage functionalization, allowing for the synthesis of fluorinated derivatives from advanced intermediates. hyphadiscovery.com Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous alternatives such as PyFluor are commonly used for this purpose. sigmaaldrich.com The reaction typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the reaction center. This method is particularly useful when the corresponding hydroxylated precursor is readily available. For instance, a hypothetical retrosynthetic analysis for 5,6-difluoro-1,2,3,4-tetrahydroquinoline could involve the deoxyfluorination of a 5-fluoro-6-hydroxy-1,2,3,4-tetrahydroquinoline intermediate.
Table 1: Common Deoxyfluorination Reagents
| Reagent | Advantages | Disadvantages |
| Diethylaminosulfur trifluoride (DAST) | Broad substrate scope | Thermally unstable, can lead to elimination byproducts |
| PyFluor (2-pyridinesulfonyl fluoride) | Thermally stable, crystalline solid, high chemoselectivity, less elimination | Requires a strong base |
| Deoxo-Fluor® | More thermally stable than DAST | Can still promote elimination in sensitive substrates |
| XtalFluor® | Crystalline, easy to handle | Can be less reactive than DAST |
Pre-functionalized Precursors in Cycloaddition Reactions
An alternative and often more direct strategy involves the use of starting materials that already contain the desired fluorine substituents. This approach ensures the regioselective placement of the fluorine atoms from the outset. For the synthesis of this compound, a suitable difluoro-substituted aniline (B41778) derivative would be a key starting material.
For example, a [4+2] cycloaddition, or Diels-Alder reaction, can be employed to construct the six-membered ring of the tetrahydroquinoline. libretexts.orglibretexts.org In this scenario, a difluorinated aniline could act as part of the diene or dienophile component. The use of fluorinated building blocks is a convenient and often indispensable alternative to late-stage fluorination. beilstein-journals.orgnih.gov The reaction of a fluorinated dienophile, such as a β-fluoro-β-nitrostyrene, with a suitable diene can lead to the formation of a fluorinated carbocycle, which can then be further elaborated to the desired tetrahydroquinoline. beilstein-journals.orgnih.gov
Cyclization Reactions for Tetrahydroquinoline Ring Formation
The construction of the tetrahydroquinoline ring system is the cornerstone of any synthetic route. Domino and cascade reactions have emerged as highly efficient strategies for this purpose, allowing for the formation of multiple bonds in a single operation and often with high stereoselectivity. nih.govwikipedia.org
Domino and Cascade Reaction Sequences
Domino reactions, also referred to as tandem or cascade reactions, are processes involving two or more consecutive reactions where each subsequent step is triggered by the functionality generated in the previous one, without the need for isolating intermediates. nih.govwikipedia.org These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. nih.gov
A common strategy for synthesizing tetrahydroquinolines involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular cyclization. For instance, the reduction of a 2-nitroaryl ketone or aldehyde can initiate a sequence of reactions, including the formation of an aniline, which then undergoes an intramolecular condensation and subsequent reduction to yield the tetrahydroquinoline. nih.gov
A plausible route to a difluorinated tetrahydroquinoline could start with a suitably substituted 2-nitrobenzaldehyde (B1664092) or ketone bearing fluorine atoms at the desired positions. Reduction of the nitro group to an amine, often with a catalyst like Pd/C under a hydrogen atmosphere, would be the first step in the domino sequence. nih.gov The newly formed aniline can then react intramolecularly with the adjacent carbonyl group to form a cyclic imine, which is then reduced in situ to the final tetrahydroquinoline.
Table 2: Example of a Reduction-Initiated Domino Cyclization
| Starting Material | Reagents and Conditions | Product | Yield |
| 2-Nitroarylketone | H₂, 5% Pd/C | Tetrahydroquinoline | 93-98% nih.gov |
| Substituted 2-nitrochalcones | Fe powder, Acetic Acid | Tetrahydroquinolines | 86-98% nih.gov |
Domino reactions that terminate with an intramolecular nucleophilic aromatic substitution (SNAr) are particularly relevant for the synthesis of fluorinated heterocycles. In this approach, a nucleophilic amine attacks an activated aromatic ring, displacing a leaving group, typically a fluoride (B91410) ion.
For the synthesis of this compound, a precursor containing a difluorophenyl group and a side chain with a primary amine could be employed. The reaction would be initiated by an intermolecular reaction, followed by an intramolecular SNAr cyclization where the amine displaces one of the fluorine atoms on the aromatic ring to form the tetrahydroquinoline. A study by Bunce and co-workers demonstrated the feasibility of an SNAr-terminated sequence in the synthesis of dihydroquinolines from Morita-Baylis-Hillman acetates derived from 2,5-difluorophenyl moieties. nih.gov The initial amine addition to the activated alkene is followed by a Z to E isomerization of the double bond, which then allows for the intramolecular SNAr cyclization to occur, displacing a fluoride and forming the dihydroquinoline ring. nih.gov This dihydroquinoline can then be readily reduced to the corresponding tetrahydroquinoline.
This methodology highlights the utility of difluorinated precursors in directing the cyclization to form the desired fluorinated heterocyclic core. The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr reaction, making this a viable strategy for the synthesis of fluorinated tetrahydroquinolines.
Acid-Catalyzed Ring Closures and Rearrangements
Acid-catalyzed reactions represent a fundamental approach to the synthesis of tetrahydroquinolines. These methods often involve domino reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, leading to high efficiency and atom economy. nih.gov
One notable example involves the reaction of enamides with benzyl (B1604629) azide (B81097) under acidic conditions, using triflic acid. This process initiates a rearrangement of the benzyl azide to form an N-phenyliminium intermediate. Subsequent nucleophilic addition of the enamide to this intermediate, followed by cyclization, yields fused-ring tetrahydroquinolines. This particular sequence has been shown to produce the desired heterocycles with complete cis diastereoselectivity in yields ranging from 23% to 85%. nih.gov
The choice of acid and reaction conditions is critical and can influence the regioselectivity of the cyclization. For instance, the nitration of tetrahydroquinoline is highly dependent on whether the nitrogen atom is protonated or protected. researchgate.net In acidic conditions, the N-protonated form is favored, leading to different substitution patterns compared to the neutral, N-protected system. researchgate.net This highlights the importance of controlling the electronic nature of the substrate in acid-catalyzed transformations.
Metal-Catalyzed Hydrogenation of Quinolines and Fluorinated Quinolines
The direct hydrogenation of the corresponding quinoline (B57606) precursors is one of the most efficient routes to obtaining tetrahydroquinolines. nih.gov This approach has been extensively developed using a variety of metal catalysts.
Noble metals are highly effective catalysts for the hydrogenation of quinolines. nih.govresearchgate.net Unsupported nanoporous gold (AuNPore) has been utilized with an organosilane and water as the hydrogen source for the highly efficient and regioselective hydrogenation of quinoline derivatives to their 1,2,3,4-tetrahydro counterparts. A key advantage of this system is the easy recovery and reuse of the AuNPore catalyst without loss of activity. organic-chemistry.org
Palladium on charcoal is another commonly used catalyst for the hydrogenation of quinolines. nih.gov Rhodium and Ruthenium catalysts have also demonstrated significant utility. For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are structurally related to quinolines. nih.gov Ruthenium catalysts have been shown to selectively reduce the carbocyclic ring of quinolines to afford 5,6,7,8-tetrahydroquinolines. rsc.org
Iridium catalysts, particularly in combination with chiral ligands, have proven to be highly efficient for the asymmetric hydrogenation of quinolines. nih.govdicp.ac.cn The use of an Ir-Difluorphos catalyst system, for example, allows for the hydrogenation of quinolines at very low catalyst loadings, achieving high enantioselectivities and turnover frequencies. nih.gov The addition of iodine as an additive can further activate the iridium catalyst. dicp.ac.cn
Table 1: Examples of Noble Metal-Catalyzed Hydrogenation of Quinolines
| Catalyst System | Substrate | Product | Key Features |
| AuNPore / Organosilane / H₂O | Quinoline derivatives | 1,2,3,4-Tetrahydroquinolines | High efficiency and regioselectivity; reusable catalyst. organic-chemistry.org |
| Pd/C / H₂ | Quinolines | 1,2,3,4-Tetrahydroquinolines | Common and efficient method. nih.gov |
| [Ir(COD)Cl]₂ / Difluorphos | Quinolines | Chiral Tetrahydroquinolines | High enantioselectivity (up to 96% ee) and activity (TOF up to 3510 h⁻¹). nih.gov |
| Ru(η³-methallyl)₂(cod)–PhTRAP | 8-substituted quinolines | Chiral 5,6,7,8-Tetrahydroquinolines | Selective hydrogenation of the carbocyclic ring; up to 91:9 er. rsc.org |
While noble metals are highly effective, the development of catalysts based on more abundant and less expensive base metals is an area of active research. mdpi.com Cobalt-based catalysts have emerged as a promising alternative. A fluorine-modified cobalt catalyst has been developed for the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. nih.gov This method avoids the need for high-pressure hydrogen gas and offers a distinct reaction pathway compared to thermal catalysis. nih.gov
The synthesis of enantiomerically pure tetrahydroquinolines is of great importance for the development of chiral drugs and agrochemicals. dicp.ac.cn Asymmetric hydrogenation is a direct and versatile method for accessing these chiral compounds. dicp.ac.cn
Iridium complexes with chiral diphosphine ligands, such as Difluorphos, are highly effective for the asymmetric hydrogenation of quinolines, yielding products with high enantiomeric excess. nih.gov Another strategy involves the activation of the quinoline substrate with a Brønsted acid, which allows the iridium-catalyzed asymmetric hydrogenation to proceed smoothly. dicp.ac.cn Ruthenium catalysts have also been successfully employed in asymmetric hydrogenation. For instance, a Ru(II)-N-heterocyclic carbene (NHC) complex has been used for the asymmetric hydrogenation of 2-quinolones to furnish chiral 3,4-dihydro-2-quinolones, which can be further reduced to tetrahydroquinolines. nih.gov
Multicomponent Reactions (e.g., Imino Diels-Alder Cycloadditions)
Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like tetrahydroquinolines from simple starting materials in a single synthetic operation. nih.govnih.gov The Povarov reaction, an imino Diels-Alder reaction, is a classic example used to synthesize tetrahydroquinoline derivatives. nih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene. The mechanism is thought to proceed stepwise, beginning with the formation of an imine, followed by a Mannich-type addition of the dienophile and subsequent intramolecular Friedel-Crafts alkylation to close the ring. nih.gov
More complex MCRs have also been developed. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid leads to the formation of dihydropyrrolo[2,1-a]isoquinolines, demonstrating the versatility of MCRs in constructing diverse heterocyclic systems. acs.org
Intramolecular Hydroarylation and Transfer Hydrogenation Routes
Gold-catalyzed intramolecular hydroarylation coupled with a transfer hydrogenation step provides an efficient route to tetrahydroquinolines from N-aryl propargylamines. organic-chemistry.org This method is characterized by its simple reaction conditions, broad substrate scope, high efficiency, and excellent regioselectivity. organic-chemistry.org The gold catalyst facilitates both the initial hydroamination and the subsequent asymmetric transfer hydrogenation in the presence of a chiral phosphate, acting as both a π-Lewis acid and a chiral Lewis acid. organic-chemistry.org
Another approach involves a relay catalysis system combining visible-light-induced cyclization with a chiral phosphoric acid-catalyzed transfer hydrogenation of 2-aminoenones to produce 2-substituted tetrahydroquinolines with high enantioselectivity. organic-chemistry.org
N-Dealkylative Cyclizations and Hydride Shift Mechanisms
The synthesis of tetrahydroquinoline derivatives can be achieved through innovative cyclization reactions that involve N-dealkylation, often facilitated by a hydride shift. A notable example is the one-pot, two-step synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates from 2-(2-(benzylamino)benzylidene)malonate. nih.govmdpi.com This process is initiated by the action of boron trifluoride etherate (BF₃·Et₂O), which promotes a nih.govorganic-chemistry.org-hydride shift. nih.govmdpi.commdpi.com
The reaction proceeds through the formation of a stable iminium intermediate, which contains a difluoroboryl bridge within the dicarbonyl fragment of the molecule. nih.govmdpi.com This intermediate is a key feature of the reaction mechanism. The subsequent treatment with water leads to hydrolysis and the formal N-dealkylation, yielding the final 2-oxo-tetrahydroquinoline-3-carboxylate product. researchgate.net This redox-neutral method highlights the utility of Lewis acids in activating substrates to trigger complex cascade reactions. mdpi.com
These cyclizations are part of a broader class of reactions known as the "tert-amino effect," which can involve sequential Knoevenagel condensation, a nih.govorganic-chemistry.org-hydride shift, and subsequent ring closure. frontiersin.org While significant progress has been made, the development of enantioselective versions of these reactions remains an active area of research. frontiersin.org
C-H Functionalization Strategies on Related Scaffolds
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of complex molecules in a more efficient and atom-economical manner. researchgate.net In the context of tetrahydroquinoline-related structures, such as tetrahydroisoquinolines (THIQs), oxidative C(sp³)–H functionalization at the C(1)-position is a well-established strategy. nih.gov
This transformation is often achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The presence of an N-acyl or N-sulfonyl group is crucial, as it activates the adjacent C(sp³)–H bond and stabilizes the resulting iminium ion intermediate. nih.gov This reactive intermediate can then be trapped by a variety of electron-rich nucleophiles, including silyl (B83357) enol ethers, indoles, and organostannanes, to introduce diverse substituents at the C(1) position. nih.gov
For instance, the reaction of N-Cbz protected THIQ with methallyltributylstannane in the presence of DDQ yields the corresponding C(1)-allylated product in high yield. nih.gov This methodology provides a direct route to functionalized tetrahydroisoquinolines, which are important scaffolds in medicinal chemistry.
Protecting Group Chemistry in this compound Synthesis
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. Protecting groups are temporarily installed to mask reactive functional groups, preventing them from interfering with subsequent reactions. In the synthesis of tetrahydroquinolines and their analogues, nitrogen protecting groups are of particular importance.
Commonly used protecting groups for the nitrogen atom in tetrahydroquinoline synthesis include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as sulfonyl groups like tosyl (Ts). nih.gov The choice of protecting group can influence the reactivity of the molecule and the conditions required for its eventual removal. For example, the N-Cbz group can be removed by catalytic hydrogenation. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification and isolation of intermediates and the final this compound product are critical steps to ensure the desired purity and for the accurate characterization of the compounds. A variety of standard laboratory techniques are employed for this purpose. sciencemadness.orgijddr.in
Chromatography is a primary tool for purification.
Flash chromatography is extensively used for the separation of compounds from reaction mixtures. mdpi.com The choice of solvent system (eluent) is crucial for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis. Common solvent systems for tetrahydroquinoline derivatives include mixtures of methanol (B129727) and dichloromethane. mdpi.com
Supercritical fluid chromatography (SFC) has been utilized for the optical resolution of related fluorinated tetrahydroquinolines, such as 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. nih.gov This technique uses supercritical carbon dioxide as the mobile phase. nih.gov
Crystallization is another key technique for purification, particularly for solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical, as it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. ijddr.in
Extraction is often used during the work-up of a reaction to separate the desired product from byproducts and unreacted starting materials. This typically involves partitioning the reaction mixture between an organic solvent and an aqueous solution. mdpi.com
Distillation can be employed for the purification of liquid products, although this is less common for high molecular weight compounds like tetrahydroquinolines which may have high boiling points.
The purity of the isolated compounds is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Technique | Description | Application in Tetrahydroquinoline Synthesis |
| Flash Chromatography | A rapid form of column chromatography that uses pressure to speed up the elution of the solvent through the stationary phase. | Widely used for the purification of intermediates and final products. mdpi.com |
| Supercritical Fluid Chromatography (SFC) | A chromatographic technique that uses a supercritical fluid as the mobile phase. | Employed for the separation of enantiomers of fluorinated tetrahydroquinolines. nih.gov |
| Crystallization | A process of solid formation where atoms or molecules are highly organized into a crystal structure. | Used to obtain highly pure solid products. |
| Extraction | A separation process consisting of the separation of a substance from a matrix. | Commonly used in the work-up procedure of chemical reactions. mdpi.com |
Reactivity Profiles and Derivatization Strategies of 5,6 Difluoro 1,2,3,4 Tetrahydroquinoline
Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
Regioselectivity Considerations (e.g., Nitration)
The nitration of tetrahydroquinolines is a well-studied electrophilic aromatic substitution reaction, and its regioselectivity is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring. researchgate.netedepositireland.ie In the case of 5,6-difluoro-1,2,3,4-tetrahydroquinoline, the directing effects of the fluorine atoms and the amino group must be considered. The amino group is a strong activating group and directs ortho and para. However, under the acidic conditions typically used for nitration, the amino group is protonated to form an ammonium (B1175870) salt, which is a meta-directing deactivator. researchgate.net
The fluorine atoms at positions 5 and 6 are deactivating but ortho, para-directing. uci.edu Therefore, the likely positions for nitration would be C7 and C8. The precise outcome would depend on the specific nitrating agent and reaction conditions used. Studies on related tetrahydroquinoline systems have shown that it is possible to achieve high regioselectivity in nitration by carefully choosing the protecting group for the nitrogen atom and the nitrating agent. researchgate.netedepositireland.ie For instance, protecting the amino group can prevent its protonation, thus maintaining its ortho, para-directing influence and leading to substitution at different positions than in the unprotected molecule under acidic conditions. researchgate.net
Table 1: Regioselectivity in the Nitration of Substituted Aromatic Compounds
| Starting Material | Nitrating Agent | Product(s) | Reference |
| Tetrahydroquinoline (N-protected) | Various | 6-Nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |
| Toluene | TFAA/HNO3 | 2,4-dinitrotoluene and 2,6-dinitrotoluene | cardiff.ac.uk |
| Chlorobenzene | N2O4, O2, Hβ | para-chloronitrobenzene | cardiff.ac.uk |
This table provides examples of regioselective nitration reactions on different aromatic compounds to illustrate the principles that would apply to this compound.
Reactions at the Nitrogen Atom (N1) of the Tetrahydroquinoline Ring
The secondary amine nitrogen (N1) in the tetrahydroquinoline ring is a nucleophilic center and readily participates in various reactions, including alkylation, acylation, and the formation of ureas and amides.
Alkylation and Acylation
The N1 nitrogen of this compound can be readily alkylated or acylated using standard synthetic methodologies. Alkylation can be achieved using alkyl halides or other alkylating agents, while acylation is typically performed with acyl chlorides or anhydrides in the presence of a base. These reactions are fundamental for introducing a wide variety of substituents at the nitrogen atom, which can significantly alter the molecule's physical, chemical, and biological properties. For instance, palladium-catalyzed N-alkylation has been used in the synthesis of tetrahydroquinoline derivatives. nih.gov
Urea and Amide Bond Formation
The nucleophilic nitrogen atom at the N1 position can react with isocyanates to form ureas and with activated carboxylic acids or their derivatives to form amides. These functional groups are important in medicinal chemistry as they can participate in hydrogen bonding and other intermolecular interactions. The formation of these bonds is a common strategy for building more complex molecules based on the tetrahydroquinoline scaffold.
Transformations at the Saturated Heterocyclic Ring (C2, C3, C4)
The saturated part of the tetrahydroquinoline ring system also offers opportunities for chemical modification, particularly for introducing stereocenters.
Stereoselective Modifications
Stereoselective synthesis of tetrahydroquinoline derivatives is an area of significant research interest. nih.gov Methods for the stereoselective modification of the saturated heterocyclic ring often involve the use of chiral catalysts or auxiliaries. For example, stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines has been achieved using tricarbonylchromium complexes to direct the stereochemistry of the reaction. rsc.org While this example is for a tetrahydroisoquinoline, similar principles of using metal complexes to control stereochemistry could potentially be applied to the this compound system. Such modifications are crucial for developing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
Introduction of Diverse Substituents
The nucleophilic character of the nitrogen atom at the 1-position of the this compound ring allows for the introduction of various substituents. A notable example of this is the reaction with electrophilic alkenes, such as diethyl ethoxymethylenemalonate.
This reaction proceeds via a nucleophilic substitution on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol (B145695), to form a more complex, substituted tetrahydroquinoline. In a documented procedure, this compound was reacted with diethyl ethoxymethylenemalonate at an elevated temperature of 140°C for 8 hours. nih.gov This transformation yields diethyl ((5,6-difluoro-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate, effectively attaching a malonate functional group to the nitrogen atom via a methylene (B1212753) bridge. nih.gov
This type of reaction, known as a vinylogous nucleophilic substitution, is a powerful method for carbon-carbon and carbon-nitrogen bond formation, paving the way for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Derivatization of this compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Diethyl ethoxymethylenemalonate | 140°C, 8 hours | Diethyl ((5,6-difluoro-3,4-dihydroquinolin-1(2H)-yl)methylene)malonate |
Oxidative Transformations of the Tetrahydroquinoline Scaffold
The oxidation of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a fundamental transformation that leads to the corresponding aromatic quinoline (B57606). This dehydrogenation reaction re-establishes the aromaticity of the heterocyclic ring. While numerous methods exist for the oxidation of the parent 1,2,3,4-tetrahydroquinoline and its derivatives using various reagents such as manganese oxides, nickel oxides, or copper-catalyzed systems with air as the oxidant, specific examples detailing the oxidative transformation of this compound are not prominently documented in a review of the scientific literature. purdue.edu Based on the general reactivity of this class of compounds, it is anticipated that this compound would undergo a similar oxidation to yield 5,6-difluoroquinoline (B12657379) under appropriate conditions.
Reductive Transformations of Derivative Functional Groups
The reduction of functional groups appended to the this compound scaffold is a critical step in the synthesis of more complex derivatives. For instance, the reduction of a nitro group, which can be introduced onto the aromatic ring through electrophilic substitution, to an amino group is a common transformation in organic synthesis. This is often achieved through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or hydrazine) or with metals in acidic media (e.g., tin and hydrochloric acid). scispace.comresearchgate.net
However, a thorough review of available scientific literature and patents did not yield specific examples of reductive transformations applied to functional group derivatives of this compound itself. The synthesis and subsequent reduction of a derivative, such as a hypothetical 5,6-difluoro-7-nitro-1,2,3,4-tetrahydroquinoline, has not been explicitly described.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon framework of a molecule.
¹H NMR: The ¹H NMR spectrum of 5,6-difluoro-1,2,3,4-tetrahydroquinoline would be expected to show distinct signals for the aromatic, amine, and aliphatic protons.
Aromatic Region: The two aromatic protons (H-7 and H-8) would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms (³J H-F and ⁴J H-F). The precise chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms.
Aliphatic Region: The protons on the tetrahydroquinoline ring at positions C2, C3, and C4 would typically appear as multiplets in the upfield region. The CH₂ group at C4, being adjacent to the aromatic ring, would likely resonate at a lower field compared to the CH₂ groups at C2 and C3.
Amine Proton: The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbons directly bonded to fluorine (C5 and C6) would exhibit large one-bond carbon-fluorine coupling constants (¹J C-F), appearing as doublets. The other aromatic carbons would also show smaller couplings to the fluorine atoms.
Aliphatic Carbons: Three signals corresponding to the aliphatic carbons (C2, C3, C4) would be observed in the upfield region of the spectrum.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| N-H | broad singlet | - |
| C2-H₂ | multiplet | ~40-50 |
| C3-H₂ | multiplet | ~20-30 |
| C4-H₂ | multiplet | ~25-35 |
| C4a | - | ~120-130 |
| C5-F | - | ~140-160 (d, ¹J C-F) |
| C6-F | - | ~140-160 (d, ¹J C-F) |
| C7-H | multiplet | ~110-120 |
| C8-H | multiplet | ~115-125 |
| C8a | - | ~140-150 |
| Note: This table is illustrative and based on general principles; actual experimental values may vary. |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. thermofisher.com Given that ¹⁹F is a 100% naturally abundant, spin ½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. thermofisher.com
For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine at C5 and one for the fluorine at C6. These signals would likely appear as multiplets due to coupling with each other (³J F-F) and with neighboring aromatic protons (³J H-F and ⁴J H-F). The specific chemical shifts and coupling constants are highly diagnostic and provide unambiguous confirmation of the fluorine substitution pattern on the aromatic ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent aliphatic protons (H2 with H3, and H3 with H4) and between the aromatic protons (H7 and H8).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbon atoms in the aliphatic and aromatic regions.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the H4 protons to the aromatic carbons C4a, C5, and C8a, confirming the fusion of the aliphatic and aromatic rings.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₉H₉F₂N), the molecular ion peak [M]⁺ in the mass spectrum would be expected at an m/z corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula. nih.gov By measuring the exact mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₉H₉F₂N.
The fragmentation pattern in the mass spectrum would provide further structural proof. Common fragmentation pathways for tetrahydroquinolines involve the loss of hydrogen atoms or cleavage of the aliphatic ring, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 (moderate, sharp) |
| Aromatic C-H | 3000-3100 (weak to moderate) |
| Aliphatic C-H | 2850-2960 (strong) |
| Aromatic C=C | 1500-1600 (moderate) |
| C-N Stretch | 1250-1350 (moderate) |
| C-F Stretch | 1000-1400 (strong) |
The presence of strong absorption bands in the 1000-1400 cm⁻¹ region would be particularly indicative of the C-F bonds. vscht.cz The N-H stretching vibration would confirm the secondary amine, while the various C-H and C=C stretches would confirm the presence of both aliphatic and aromatic moieties. vscht.cz
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide definitive proof of its structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the substitution pattern of the fluorine atoms on the benzene (B151609) ring and reveal the conformation of the saturated heterocyclic ring (e.g., half-chair or boat). Furthermore, the crystal packing information would reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for both the assessment of its purity and its isolation from reaction mixtures. The selection of a specific chromatographic method and its parameters is contingent upon the physicochemical properties of the compound and the nature of the impurities present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for determining the purity of "this compound" with high precision and sensitivity. While specific HPLC methods for this exact difluoro-substituted tetrahydroquinoline are not extensively detailed in the provided research, established methods for related fluoroquinolone and tetrahydroquinoline compounds offer a strong basis for method development.
Typically, a reversed-phase HPLC (RP-HPLC) method would be employed for the analysis of "this compound." This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition for similar compounds involves a gradient elution system of acetonitrile (B52724), water, and a pH modifier like phosphate buffer nih.gov. The gradient elution allows for the effective separation of the target compound from both more polar and less polar impurities.
Fluorescence detection is often utilized for the sensitive analysis of quinoline (B57606) derivatives, with excitation and emission wavelengths typically set around 280 nm and 350 nm, respectively nih.gov. Ultraviolet (UV) detection is also a viable option. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information regarding its purity. For instance, in the analysis of other fluoroquinolones, HPLC-UV has been successfully used for their identification and quantification in various matrices nih.gov.
Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Quinolone Derivatives
| Parameter | Value |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile, Water, Phosphate Buffer (gradient elution) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) or UV nih.gov |
| Temperature | Ambient |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and rapid technique widely used for monitoring the progress of reactions involving "this compound," identifying the presence of the compound in mixtures, and determining appropriate solvent systems for column chromatography. libretexts.org
For the TLC analysis of fluorinated quinolones, silica gel plates are commonly used as the stationary phase researchgate.netnih.gov. The choice of the mobile phase is critical for achieving good separation. A mixture of a relatively nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol) is often employed nih.gov. The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) value that allows for clear separation from other components in the mixture. For example, a mixture of dichloromethane, methanol (B129727), 2-propanol, and aqueous ammonia has been used for the separation of various fluoroquinolones researchgate.net.
Visualization of the spots on the TLC plate can be achieved under UV light, as quinoline derivatives often exhibit fluorescence or UV absorbance. If the compound is not UV-active or for better visualization, staining with a suitable reagent can be performed.
Table 2: Representative TLC Conditions for Fluorinated Quinolone Analysis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 researchgate.net |
| Mobile Phase (Eluent) | Dichloromethane:Methanol:2-Propanol:Aqueous Ammonia (e.g., 3:3:5:2 v/v/v/v) researchgate.net |
| Visualization | UV light (254 nm) |
Column Chromatography
Column chromatography is the primary method for the preparative purification and isolation of "this compound" from crude reaction mixtures. mdpi.com This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram-level quantities of material.
Silica gel is the most common stationary phase for the column chromatography of tetrahydroquinoline derivatives mdpi.com. The selection of the eluent system is guided by prior TLC analysis. A solvent system that provides a good Rf value (typically between 0.2 and 0.4) on the TLC plate is often a good starting point for the column separation.
The purification process involves loading the crude product onto the top of the silica gel column and then passing the eluent through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure "this compound." For the purification of synthetic fluoroquinolones, a step gradient of increasing solvent polarity, for instance, from petroleum ether/acetone mixtures to more polar systems like methanol/acetone, can be employed to elute compounds with varying polarities researchgate.net. In some cases, for closely related fluorinated tetrahydroisoquinolines, flash chromatography with a mobile phase of methanol in dichloromethane has been utilized mdpi.com.
Table 3: General Parameters for Column Chromatography Purification of Tetrahydroquinoline Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) mdpi.com |
| Mobile Phase (Eluent) | A gradient of nonpolar to polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) based on TLC analysis mdpi.commdpi.com |
| Fraction Collection | Fractions are collected and analyzed by TLC to determine the purity. |
Computational and Theoretical Investigations of 5,6 Difluoro 1,2,3,4 Tetrahydroquinoline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool for predicting a molecule's geometry, electronic properties, and reactivity. For a molecule like 5,6-difluoro-1,2,3,4-tetrahydroquinoline, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(**)), would first involve optimizing the molecular geometry to find its most stable energetic conformation. comporgchem.com From this optimized structure, a wide range of electronic and spectroscopic properties can be calculated.
HOMO-LUMO Analysis and Electronic Properties (e.g., Chemical Potential, Electrophilicity, Chemical Hardness)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy (EHOMO) is associated with the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. uni-rostock.de
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:
Chemical Potential (μ): Represents the escaping tendency of electrons from a stable system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. It is calculated as ω = μ² / (2η).
For this compound, one would expect the electronegative fluorine atoms and the nitrogen atom to significantly influence the distribution and energies of the HOMO and LUMO orbitals.
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.10 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.15 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.675 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.575 |
| Electrophilicity Index | ω | μ² / (2η) | 2.62 |
Vibrational Frequency Analysis and Comparison with Experimental IR Spectra
Theoretical vibrational analysis is performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. comporgchem.com A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). organic-chemistry.org DFT calculations can determine the frequencies and intensities of these modes, which correspond to specific molecular motions like stretching, bending, and twisting of bonds.
For this compound, theoretical calculations would predict characteristic vibrational frequencies for C-H, N-H, C-N, C-C, and C-F bonds. These calculated frequencies are often systematically higher than experimental values due to the calculations being for an isolated molecule in a vacuum and the use of approximations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra recorded from solid (KBr pellet) or liquid phase samples. comporgchem.com Comparing the scaled theoretical spectrum with an experimental IR spectrum helps in the definitive assignment of the observed absorption bands to specific molecular vibrations. altervista.org
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
In an MEP map of this compound, the areas around the highly electronegative fluorine atoms and the nitrogen atom would be expected to show a negative potential (red), making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom attached to the nitrogen would likely exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. mdpi.comwikipedia.org
AIM (Atoms in Molecules) Charge Analysis
The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning a molecule's electron density into atomic basins. uni-rostock.deias.ac.in This allows for the calculation of properties, including charge, for individual atoms within the molecule. The analysis is based on the topology of the electron density (ρ(r)), identifying critical points where the gradient of the electron density is zero. nih.gov
Bond Critical Points (BCPs) found between two nuclei indicate a chemical bond. The properties of the electron density at these BCPs, such as its value and its Laplacian (∇²ρ(r)), provide insight into the nature of the interaction. For instance, a positive Laplacian indicates a depletion of electronic charge, typical of closed-shell interactions like ionic bonds or weak hydrogen bonds, while a negative Laplacian signifies charge concentration, characteristic of covalent bonds. An AIM analysis of this compound would precisely quantify the charge on each atom and characterize the covalent and potential non-covalent intramolecular interactions.
Molecular Modeling and Simulation Studies
Beyond electronic structure, computational methods are used to simulate how a molecule might interact with larger biological systems, which is particularly relevant for derivatives of tetrahydroquinoline, a common scaffold in medicinal chemistry. nih.gov
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein.
A molecular docking study of this compound would involve selecting a relevant protein target. The docking algorithm would then explore various possible conformations of the ligand within the protein's binding pocket, calculating a score for each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The results would identify the most likely binding mode and provide an estimate of the binding affinity, offering crucial insights into the molecule's potential as a ligand for that specific target.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis
While specific MD studies on this compound are not reported, research on related substituted tetrahydroquinolines highlights the utility of this approach. For instance, MD simulations have been successfully employed to study the stability of morpholine-substituted tetrahydroquinoline derivatives within the active site of the mTOR protein, a key target in cancer therapy. mdpi.com These simulations, conducted over a 100-nanosecond period, confirmed stable interactions between the ligand and the protein, underscoring the therapeutic potential of the tetrahydroquinoline scaffold. mdpi.com
The conformational landscape of the parent 1,2,3,4-tetrahydroquinoline (B108954) has been meticulously characterized using high-level quantum chemistry calculations, supported by microwave spectroscopy. rsc.org These studies identified four stable conformations, existing as two pairs of energetically equivalent enantiomers. rsc.org The calculations also revealed a low energy barrier of only 104 cm⁻¹ between the non-equivalent conformers, suggesting that conformational cooling to the most stable forms is highly efficient. rsc.org The introduction of fluorine atoms at the 5- and 6-positions would significantly alter this landscape. The strong electronegativity and steric demands of fluorine would likely change the relative energies of the conformers and the barriers between them. A computational study of fluorinated azetidines has shown that the preference for the placement of the fluorine atom can change dramatically based on the charge state of the nitrogen atom, indicating the importance of subtle electronic effects in determining conformation. nih.gov
A review on stereoselectively fluorinated N-heterocycles further emphasizes that the introduction of fluorine can have a profound impact on the conformational behavior of the ring system. nih.govnih.gov Therefore, MD simulations of this compound would be invaluable in mapping its conformational preferences and the dynamics of interconversion between different puckered forms of the saturated ring.
Table 1: Key Parameters from Conformational Analysis of 1,2,3,4-Tetrahydroquinoline
| Parameter | Value | Method | Reference |
| Number of Stable Conformers | 4 (2 pairs of enantiomers) | MP2 Calculations | rsc.org |
| Energy Barrier between Non-equivalent Conformers | 104 cm⁻¹ | MP2 Calculations | rsc.org |
This table is based on data for the parent compound, 1,2,3,4-tetrahydroquinoline, and provides a baseline for understanding the conformational complexity that would be further influenced by fluorination.
Mechanistic Elucidation of Reactions via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, DFT calculations could predict its reactivity in various chemical transformations.
Studies on the parent quinoline (B57606) system provide a starting point for understanding potential reaction mechanisms. For example, DFT calculations have been used to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over different Ni-promoted MoS₂ catalysts. nih.gov These calculations explored the hydrogenation and ring-opening pathways, revealing how different active sites favor the formation of either 5,6,7,8-tetrahydroquinoline (B84679) or 1,2,3,4-tetrahydroquinoline. nih.gov Such insights are crucial for designing catalysts for refining crude oil, which contains nitrogen-based heterocyclic compounds.
More directly relevant are computational studies on substituted tetrahydroquinolines. DFT calculations have been employed to understand the regioselectivity of lithiation and subsequent electrophilic quench of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov These studies suggested that the binding of the electrophile can alter the structure of the intermediate organolithium species, thereby directing the position of substitution. nih.gov This highlights the power of computational chemistry to explain and predict the outcomes of complex organic reactions.
In the context of this compound, DFT calculations would be essential to understand how the electron-withdrawing nature of the fluorine atoms influences the electron density distribution in the aromatic ring and the reactivity of the nitrogen atom. These calculations could predict the most likely sites for electrophilic or nucleophilic attack and elucidate the mechanisms of reactions such as N-alkylation, acylation, or further aromatic substitution.
Structure-Property Relationship Studies through Computational Approaches
Computational approaches are widely used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which correlate the chemical structure of a molecule with its biological activity or physical properties. For this compound, these methods can predict its potential applications.
The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and bioavailability. Computational studies on other fluorinated heterocycles provide a strong basis for predicting the effects of the 5,6-difluoro substitution pattern. A study on tetrafluorinated tetrahydroisoquinoline derivatives demonstrated through computational analysis that weak intermolecular interactions involving fluorine, such as C-H···F-C, can be significantly stabilizing and play a major role in directing crystal packing. nih.gov
The electronic properties of fluorinated N-heterocyclic compounds have also been a subject of computational investigation. A study on fluorinated N-heterocyclic carbenes showed that the presence of fluorine atoms increases the π-accepting ability of the ligand, as evidenced by changes in the ⁷⁷Se NMR chemical shifts of their selenium adducts. nih.gov This ability to tune electronic properties is a key aspect of the structure-property relationships of fluorinated compounds.
QSAR studies on 5,8-quinolinequinone derivatives have utilized DFT to calculate a range of molecular descriptors, including molecular polarizability, dipole moment, and frontier molecular orbital energies, to model their anti-proliferative and anti-inflammatory activities. dergipark.org.tr A similar approach for this compound would involve calculating these descriptors to predict its potential biological activities.
Furthermore, computational studies have explored the use of fluorine-based quinolines as potential inhibitors for proteins involved in SARS-CoV-2 assembly. nih.gov Molecular dynamics simulations in this study revealed that the stability of the quinoline analogues in the protein binding pocket was crucial for their inhibitory potential. nih.gov This underscores the importance of combining docking studies with dynamic simulations to understand structure-property relationships in a biological context.
Table 2: Calculated Molecular Descriptors for a Series of Quinoline Derivatives
| Descriptor | Range of Values | Method | Relevance | Reference |
| HOMO Energy (eV) | -6.107 to -5.341 | DFT (B3LYP/6-31G'(d,p)) | Electron-donating ability | nih.gov |
| LUMO Energy (eV) | -3.908 to -1.946 | DFT (B3LYP/6-31G'(d,p)) | Electron-accepting ability | nih.gov |
| Energy Gap (ΔE) (eV) | 1.928 to 3.556 | DFT (B3LYP/6-31G'(d,p)) | Chemical reactivity and stability | nih.gov |
| Dipole Moment (Debye) | Not Specified | DFT (B3LYP/6-31G(d,p)) | Polarity and intermolecular interactions | dergipark.org.tr |
| Polarizability (a.u.) | Not Specified | DFT (B3LYP/6-31G(d,p)) | Response to an external electric field | dergipark.org.tr |
This table presents a selection of descriptors calculated for other quinoline derivatives, illustrating the types of data generated in structure-property relationship studies. Similar calculations for this compound would be necessary to predict its specific properties.
Emerging Trends and Future Research Directions for Difluoro 1,2,3,4 Tetrahydroquinolines
Development of Novel and Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes has spurred the development of innovative synthetic strategies for tetrahydroquinolines. A major focus is on domino reactions (also known as cascade or tandem reactions), which allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates. nih.govresearchgate.net These methods are prized for their high atom economy, reduced waste, and operational simplicity, aligning with the principles of green chemistry. nih.govarabjchem.org
Key sustainable approaches being explored include:
Domino Povarov Reactions: Three-component reactions involving arylamines, aldehydes, and dienophiles like methyl propiolate can produce polysubstituted tetrahydroquinolines. beilstein-journals.orgbeilstein-journals.org These reactions often proceed under the influence of a catalyst, such as p-toluenesulfonic acid, to facilitate the in-situ formation of the necessary intermediates. beilstein-journals.orgbeilstein-journals.org
Reduction-Cyclization Sequences: Methods that combine the reduction of a nitro group, for instance, with a subsequent intramolecular cyclization offer a direct route to the tetrahydroquinoline core. researchgate.net
Electrochemical Synthesis: Emerging techniques utilize electrochemistry to drive the synthesis of tetrahydroquinolines. For example, quinolines can be converted to their tetrahydro derivatives using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor under mild, room-temperature conditions. rsc.org
Use of Greener Catalysts and Solvents: Research is ongoing to replace harsh reagents and toxic solvents. This includes using water as a solvent and employing environmentally benign catalysts like ionic liquids or readily available metal salts. arabjchem.orgresearchgate.net For example, an efficient synthesis of bis-chalcones, which are precursors for some heterocyclic systems, has been achieved using an ionic liquid catalyst under sonication. arabjchem.org
Interactive Table: Comparison of Modern Synthetic Routes to Tetrahydroquinolines
| Synthetic Strategy | Key Features | Advantages | Typical Conditions | Relevant Findings |
| Domino Povarov Reaction | Three-component reaction (amine, aldehyde, alkene/alkyne) | High complexity from simple precursors, stereoselective | p-toluenesulfonic acid catalyst, ethanol (B145695) solvent | Provides a convenient procedure for preparing highly substituted THQs. beilstein-journals.orgbeilstein-journals.org |
| Domino SNAr Sequences | Intramolecular nucleophilic aromatic substitution of a fluoride (B91410) | Efficient C-N bond formation, good yields | Often proceeds at room temperature in DMF | A powerful method for building complexity from readily available fluorinated precursors. nih.govnsf.gov |
| Catalytic Asymmetric [4+2] Cycloannulation | Reaction of ortho-aminophenyl p-quinone methides with alkenes | Constructs multiple stereocenters with high control | Chiral organocatalysts (e.g., cinchona alkaloids) | A highly efficient method for producing chiral 4-aryl-substituted THQs. acs.orgnih.gov |
| Electrochemical Synthesis | Uses electrical current to drive the reaction | Mild conditions, high efficiency, avoids harsh chemical reductants | Undivided cell, room temperature, acetonitrile as H-source | Offers a green alternative for the hydrogenation of quinolines. rsc.org |
Advanced Catalyst Design for Chemo- and Regioselective Transformations
Achieving precise control over chemical reactions is paramount for synthesizing specific isomers of 5,6-difluoro-1,2,3,4-tetrahydroquinoline and its derivatives. The development of advanced catalysts is central to this effort, enabling transformations that are both chemo- and regioselective.
Transition Metal Catalysis: Transition metals like palladium, rhodium, and iridium are workhorses in modern organic synthesis. nih.govnih.govrsc.org Palladium-catalyzed reactions, for instance, are used for C-H functionalization, allowing for the direct attachment of new groups to the tetrahydroquinoline core at specific positions. acs.orgacs.org Similarly, rhodium catalysts have been employed in tandem reactions to build the THQ framework. nsf.gov A significant challenge is directing the catalyst to a specific C-H bond, especially positions other than the most electronically favored ones. acs.orgnih.gov
Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. thieme-connect.comthieme-connect.com For tetrahydroquinolines, organocatalysts are instrumental in reactions like the Povarov reaction and [4+2] cycloannulations. acs.orgthieme-connect.com Chiral phosphoric acids and cinchona alkaloid derivatives are prominent examples of organocatalysts that can create highly enantioenriched tetrahydroquinoline products. acs.orgnih.gov These catalysts operate through mechanisms like H-bonding and aminocatalysis to control the stereochemical outcome of the reaction. thieme-connect.com
The table below summarizes some catalytic systems used in the synthesis and functionalization of tetrahydroquinolines.
Interactive Table: Catalytic Systems for Tetrahydroquinoline Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Selectivity | Key Advantage |
| Transition Metal | Palladium (Pd) complexes | C-H Halogenation/Olefination | Regioselective | Enables late-stage functionalization of the core structure. acs.org |
| Transition Metal | Rhodium (Rh) complexes | Tandem Conjugate Addition-Mannich Cyclization | Diastereoselective | Efficient construction of the heterocyclic ring. nsf.gov |
| Organocatalyst | Cinchona Alkaloid Derivatives (e.g., (DHQD)2PHAL) | Asymmetric [4+2] Cycloannulation | Enantio- and Diastereoselective | Access to chiral, non-racemic products under mild conditions. acs.org |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Povarov Reaction | Enantioselective | High enantiomeric excess for the synthesis of chiral THQs. thieme-connect.com |
Integration of Machine Learning and Artificial Intelligence in Scaffold Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, accelerating the discovery and development of new molecules and synthetic pathways. nih.govpreprints.org
Reaction Prediction: AI models, often based on deep learning architectures like transformers, can predict the products of chemical reactions with high accuracy, sometimes outperforming human chemists. cam.ac.ukdrugtargetreview.com By treating reactants and products as two different "languages," these models can "translate" a set of starting materials into a likely outcome. cam.ac.ukdrugtargetreview.com This capability is crucial for assessing the feasibility of proposed synthetic steps for novel difluoro-tetrahydroquinoline derivatives, saving significant time and resources by avoiding failed experiments. acs.org
Retrosynthesis and Pathway Design: AI platforms can propose multi-step synthetic routes to a target molecule, a process known as retrosynthesis. preprints.org Systems like IBM's RXN for Chemistry analyze vast databases of known reactions to map out viable pathways from commercially available starting materials. preprints.org This allows chemists to quickly identify potential strategies for synthesizing complex derivatives of the this compound scaffold.
Scaffold Design and Property Prediction: Machine learning models, particularly those using Quantitative Structure-Activity Relationship (QSAR) approaches, can predict the biological activity or physical properties of novel compounds before they are synthesized. nih.govresearchgate.net By training on data from existing heterocyclic compounds, these models can help design new difluoro-tetrahydroquinoline derivatives with a higher probability of possessing desired characteristics, guiding synthetic efforts toward the most promising candidates. researchgate.net For instance, ML can predict the regioselectivity of C-H functionalization reactions on heterocyclic cores, a key challenge in their derivatization. nih.gov
Exploration of New Derivatization Handles and Reaction Motifs
To fully explore the potential of the this compound core, chemists are continuously seeking new ways to attach different functional groups, a process known as derivatization. This allows for fine-tuning of the molecule's properties for various applications.
C-H Functionalization: A major frontier in organic synthesis is the direct activation of carbon-hydrogen (C-H) bonds. researchgate.netnih.gov This strategy allows for the modification of the tetrahydroquinoline skeleton without the need for pre-installed functional groups (like halides), making syntheses more efficient. nih.gov Research focuses on developing catalysts that can selectively target specific C-H bonds on either the benzene (B151609) or the saturated ring of the THQ structure. nih.govresearchgate.net For example, palladium and rhodium catalysts have been used to achieve site-selective arylation and olefination at various positions of the THQ ring system. acs.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzene ring of this compound are potential "handles" for derivatization. They can be displaced by nucleophiles in SNAr reactions, allowing for the introduction of a wide range of substituents. This is a common strategy used in medicinal chemistry to build molecular diversity. nih.govnsf.gov
Domino Reactions for Fused Systems: Novel domino reactions are being developed to construct more complex, polycyclic structures fused to the tetrahydroquinoline core. One such approach involves reacting enamides with benzyl (B1604629) azides to create nitrogen-fused tetrahydroquinolines in a one-pot procedure. acs.org
Expanding the Scope of Non-Clinical Applications beyond Current Paradigms
While fluorinated tetrahydroquinolines are primarily investigated for their pharmaceutical potential, their unique properties make them attractive candidates for a range of non-clinical applications. researchgate.net
Materials Science: Nitrogen-containing heterocyclic compounds are used in the development of advanced materials. mdpi.com The properties of this compound, such as its dipole moment and potential for hydrogen bonding, could be exploited in the design of liquid crystals or functional polymers. researchgate.net
Agrochemicals: The quinoline (B57606) core is present in some agrochemicals. mdpi.com The introduction of fluorine is a well-known strategy to enhance the potency and metabolic stability of pesticides and herbicides. nih.gov Therefore, derivatives of difluoro-tetrahydroquinoline could be explored for the development of new crop protection agents.
Chemical Probes and Dyes: Fluorinated compounds are valuable in the development of probes for biological imaging, including Positron Emission Tomography (PET), due to the utility of the 18F isotope. psu.edu Furthermore, the quinoline structure is the basis for some cyanine (B1664457) dyes, suggesting that fluorinated analogues could be developed as fluorescent labels or sensors for specific applications. researchgate.net
Catalysis: Quinoline derivatives are widely used as ligands in organometallic catalysis. nih.gov The electronic modifications introduced by the two fluorine atoms in this compound could lead to new ligands with unique catalytic activities and selectivities.
Q & A
Q. What are the primary synthetic routes for 5,6-difluoro-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence regioselectivity?
The synthesis of this compound typically involves fluorination strategies applied to tetrahydroquinoline precursors. Key methods include:
- Electrophilic Fluorination : Direct fluorination using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to achieve 5,6-difluoro substitution. Reaction conditions must balance reactivity to avoid over-fluorination or ring oxidation .
- Cyclization of Fluorinated Precursors : Building the tetrahydroquinoline core from fluorinated aniline derivatives via Povarov reactions or acid-catalyzed cyclization. For example, using Fe-based catalysts (e.g., Fe-ISAS/CN) enhances regioselectivity for 5,6-positions while suppressing side reactions .
Q. Key Considerations :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve fluorinating agent solubility and reaction efficiency.
- Catalyst Choice : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) enable greener syntheses with >90% yield and recyclability for 5+ cycles .
Q. How can spectroscopic and computational methods characterize the electronic effects of 5,6-difluoro substitution on tetrahydroquinoline?
- ¹⁹F NMR : Reveals electronic environments of fluorine atoms. Deshielding at 5,6-positions indicates strong electron-withdrawing effects, altering ring aromaticity .
- DFT Calculations : Predicts HOMO-LUMO gaps and charge distribution. Fluorine’s electronegativity stabilizes the tetrahydroquinoline core, increasing resistance to oxidation .
- X-ray Crystallography : Confirms spatial arrangement of fluorine atoms and non-covalent interactions (e.g., F···H bonds) influencing crystal packing .
Q. What mechanistic insights explain contradictory reactivity trends in catalytic dehydrogenation of this compound?
Dehydrogenation to quinoline derivatives is critical for pharmaceutical intermediates. Contradictions arise in reported catalytic efficiencies:
- Fe-ISAS/CN Catalyst : Achieves 100% conversion and selectivity for quinoline at 120°C via a radical-mediated pathway. Fe single-atom sites stabilize transition states, while fluorine’s electron-withdrawing effect lowers activation energy .
- Traditional Metal Catalysts (e.g., Pd/C) : Lower yields (<70%) due to fluorine-induced catalyst poisoning. Fluorine adsorbs strongly on Pd surfaces, blocking active sites .
Q. Resolution :
Q. How does 5,6-difluoro substitution modulate biological activity compared to non-fluorinated analogs?
Fluorination enhances bioavailability and target binding in drug candidates. Studies on tetrahydroquinoline alkaloids (e.g., angustureine analogs) reveal:
Q. Challenges :
- Metabolic Stability : Fluorine reduces oxidative metabolism but may increase susceptibility to hydrolytic cleavage in acidic environments.
Q. What strategies address regioselectivity challenges in introducing fluorine at the 5,6-positions of tetrahydroquinoline?
Regioselective fluorination is complicated by competing reactions at other positions. Advanced approaches include:
- Directed Ortho-Metalation (DoM) : Using directing groups (e.g., -OMe) to position fluorine selectively. Subsequent deprotection yields 5,6-difluoro products .
- Photoredox Catalysis : Enables late-stage fluorination under mild conditions. For example, Ir-based catalysts activate C-H bonds adjacent to electron-deficient rings .
Q. Case Study :
- Substrate | Method | Yield | Regioselectivity (5,6:Other)
| Non-fluorinated THQ | Electrophilic Fluorination | 65% | 3:1 |
| Methoxy-THQ Derivative | DoM + Fluorination | 82% | 10:1 |
Q. How do solvent and temperature affect the stereochemical outcomes of 5,6-difluoro-tetrahydroquinoline derivatives in asymmetric synthesis?
Asymmetric hydrogenation of fluorinated tetrahydroquinolines requires precise control:
- Solvent Effects : Polar solvents (e.g., MeOH) favor cis-isomer formation (d.r. = 4:1) by stabilizing transition-state dipoles.
- Low-Temperature Conditions : Slow epimerization at -20°C preserves enantiomeric excess (e.e. >95%) .
Q. Catalyst Optimization :
- Chiral phosphine ligands (e.g., BINAP) paired with Rh catalysts achieve e.e. >98% for pharmacologically relevant cis-5,6-difluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
